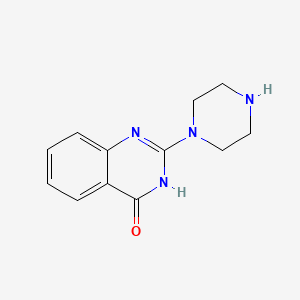
4-Fluoro-3-formyl-5-methylphenylboronic acid
Übersicht
Beschreibung
4-Fluoro-3-formyl-5-methylphenylboronic acid (FMBA) is a unique chemical compound with the empirical formula C8H8BFO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of FMBA can be achieved via several methods, including direct fluorination of 3-formyl-5-methylphenylboronic acid with Selectfluor or N-fluorobenzenesulfonimide (NFSI), oxidative fluorination of 3-formyl-5-methylphenylboronic acid with elemental fluorine or xenon difluoride, or electrophilic fluorination of 3-formyl-5-methylphenylboronic acid with various fluorinating agents such as DAST or Deoxo-Fluor.Molecular Structure Analysis
The molecular weight of FMBA is 181.96 g/mol . The InChI code for FMBA is 1S/C8H8BFO3/c1-5-2-7 (9 (12)13)3-6 (4-11)8 (5)10/h2-4,12-13H,1H3 .Chemical Reactions Analysis
FMBA can be used in various chemical reactions. For instance, it can be used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, and solvent-free catalytic C-H functionalization reactions .Physical and Chemical Properties Analysis
FMBA is a white to off-white crystalline powder with a melting point of 159-163°C. It is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, and acetone.Wissenschaftliche Forschungsanwendungen
Antifungal Activity
4-Fluoro-3-formyl-5-methylphenylboronic acid and its isomeric analogues have demonstrated notable antifungal properties against strains like Aspergillus, Fusarium, Penicillium, and Candida. Their efficacy was measured through agar diffusion tests and minimum inhibitory concentration assessments. The position of the fluorine substituent significantly impacts the antifungal activity, with some analogues showing higher potency reminiscent of established antifungal drugs (Borys et al., 2019).
Spectroscopic Studies
The compound has been involved in comprehensive spectroscopic analyses, including Fourier-transform infrared absorption, Raman, and surface-enhanced Raman spectroscopy. These studies aim to understand the adsorption mechanisms of phenylboronic acid derivatives and how substituents like fluoro and formyl groups affect these processes. Such insights are crucial for the development of new materials and sensors (Piergies et al., 2013).
Fluorescence Quenching Studies
Research into the fluorescence quenching mechanisms of boronic acid derivatives, including this compound, has provided valuable information on their interaction with quenchers like aniline. These studies are fundamental in the design and development of fluorescence-based sensors and diagnostic tools (Geethanjali et al., 2015).
Glucose Sensing
The compound has found application in the development of sensitive and selective glucose sensors. By utilizing the boronic acid moiety's ability to interact with diols, researchers have devised systems that can accurately detect glucose levels, which is paramount in diabetes management and research (Huang et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-formyl-5-methylphenylboronic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Eigenschaften
IUPAC Name |
(4-fluoro-3-formyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTRJUULLDUDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C=O)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


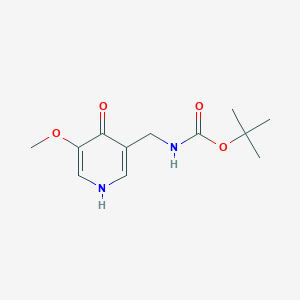
![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)
![4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone](/img/structure/B1530903.png)

![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1530908.png)
![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)
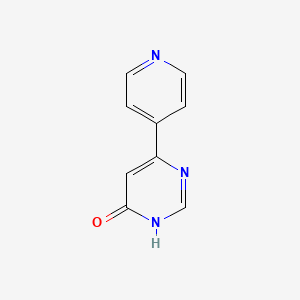
![7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1530913.png)
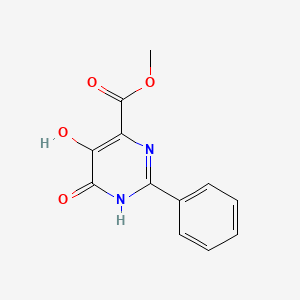
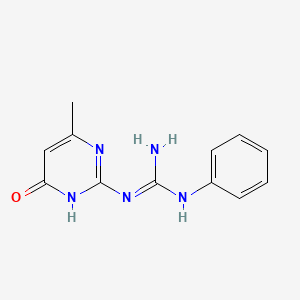
![5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione](/img/structure/B1530920.png)
